molecular formula C7H3Br2N3O2 B13248998 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13248998
M. Wt: 320.93 g/mol
InChI Key: QCKLSDKUOSUHDE-UHFFFAOYSA-N
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Description

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS 2059974-26-2) is a high-purity chemical building block supplied for research and development purposes. This compound has a molecular weight of 320.93 and a molecular formula of C 7 H 3 Br 2 N 3 O 2 . As a fused heterocycle containing both imidazole and pyrimidine rings, this compound serves as a versatile synthon for further chemical synthesis. The presence of two bromine atoms and a carboxylic acid group on the core structure provides multiple handles for functionalization via metal-catalyzed cross-couplings and condensation reactions, making it a valuable intermediate for constructing more complex molecules . Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their widespread presence in biologically active compounds and pharmaceuticals . Researchers exploring novel compounds in areas such as anticancer and antimicrobial agent development may find this building block particularly useful. Please handle this material with care. It carries the signal word "Danger" and has the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H3Br2N3O2

Molecular Weight

320.93 g/mol

IUPAC Name

2,4-dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)12-2-10-5(7(13)14)6(12)11-3/h1-2H,(H,13,14)

InChI Key

QCKLSDKUOSUHDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC(=C2N=C1Br)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Overview

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid is a halogenated heterocyclic compound with a fused imidazole-pyrimidine core. Its synthesis involves strategic bromination and carboxylation steps, often leveraging cyclization reactions to construct the imidazo[1,5-a]pyrimidine scaffold. Below, we analyze key methodologies supported by peer-reviewed literature and patents.

Key Synthetic Routes

Cyclization of Pyrimidine Precursors

A common approach involves constructing the imidazo[1,5-a]pyrimidine ring via cyclization. For example:

  • Starting Material : 5-Amino-pyrimidine derivatives with pre-installed bromine atoms or carboxyl groups.
  • Reagents : Cyclocondensation with α-haloketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Example :
    • 5-Amino-2,4-dibromopyrimidine is reacted with ethyl glyoxalate in the presence of acetic acid to form the imidazo ring.
    • Subsequent hydrolysis of the ester group (e.g., with NaOH/H₂O) yields the carboxylic acid.

Reaction Scheme :
$$
\text{5-Amino-2,4-dibromopyrimidine} + \text{CH}_3\text{COCOOEt} \xrightarrow{\text{H}^+} \text{Imidazo[1,5-a]pyrimidine-8-ester} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}
$$

Bromination of Preformed Imidazo[1,5-a]pyrimidine

Direct bromination of the parent heterocycle is feasible but requires regioselective control:

Optimized Conditions :

Step Reagents Conditions Yield
Bromination NBS, DMF 80°C, 12 h 65–70%
Carboxyl Retention - Neutral pH, <40°C >90%

Nitrile Hydrolysis Pathway

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization High regioselectivity Multi-step synthesis
Direct Bromination Fewer steps Risk of over-bromination
Nitrile Hydrolysis Mild conditions, scalable Requires nitrile precursor synthesis

Critical Considerations

  • Regioselectivity : Bromination at C2 and C4 is influenced by electron-withdrawing groups (e.g., –COOH) that direct electrophilic substitution.
  • Stability : The carboxylic acid group may require protection (e.g., esterification) during bromination to prevent decarboxylation.
  • Scalability : Nitrile hydrolysis is preferred for industrial applications due to operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Imidazo[1,5-a]pyrimidine Derivatives

3-Bromoimidazo[1,5-a]pyrimidine-8-carboxylic Acid
  • Structure : Bromine at position 3, carboxylic acid at position 7.
  • Molecular Weight : 242.03 g/mol (C₇H₄BrN₃O₂).
  • Key Differences : Substitution at position 3 instead of 2 and 3. This positional variation may alter electronic properties and binding interactions in biological systems. The compound’s SMILES string (OC(=O)c1ncn2cc(Br)cnc12) highlights its planar aromatic system, which is critical for π-π stacking in receptor binding .
3,6-Dibromoimidazo[1,5-a]pyrimidine
  • Structure : Bromines at positions 3 and 4.
  • Substitution patterns (3,6 vs. 2,4) influence conjugation and emission wavelengths, making this derivative useful in optoelectronic applications .
3-Ethyl-2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic Acid
  • Structure : Ethyl and methyl groups replace bromines.
  • Molecular Weight : 219.24 g/mol (C₁₁H₁₃N₃O₂).

Brominated Imidazo-Pyridine Derivatives

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structure : Imidazo-pyridine core with bromine at position 5.
  • Molecular Weight : 241.04 g/mol (C₈H₅BrN₂O₂).
  • Applications : Intermediate in organic synthesis, particularly for pharmaceuticals targeting kinase inhibitors or G-protein-coupled receptors .
8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Bromine at position 8, carboxylic acid at position 2.
  • Key Differences : The pyridine core (vs. pyrimidine) and altered substitution positions affect electronic density and hydrogen-bonding capacity, which may influence binding specificity in drug design .

Non-Brominated Analogs

3-Methylimidazo[1,5-a]pyrimidine-8-carboxylic Acid
  • Structure : Methyl group at position 3.
  • Molecular Weight : 177.16 g/mol (C₈H₇N₃O₂).

Biological Activity

2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic organic compound notable for its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising antimicrobial and anticancer properties. The presence of bromine atoms and a carboxylic acid group enhances its biological interactions, making it a target for further pharmaceutical development.

Chemical Structure and Properties

The molecular formula of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid is C₈H₅Br₂N₃O₂, with a molecular weight of approximately 320.93 g/mol. The compound features:

  • Two bromine atoms located at the 2 and 4 positions of the imidazo ring.
  • A carboxylic acid group at the 8 position.
  • Integrated nitrogen atoms within its structure.

This configuration contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function through interactions with essential microbial enzymes.

Anticancer Activity

The compound is under investigation for its anticancer properties, particularly as an inhibitor of Casein Kinase 2 (CK2), a kinase implicated in various cancers. Studies have demonstrated that related compounds in the imidazo[1,5-a]pyrimidine class can effectively inhibit CK2 activity, leading to reduced cancer cell proliferation and increased apoptosis in vitro .

The mechanism by which 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid exerts its biological effects involves:

  • Binding Affinity : The bromine atoms enhance binding affinity to biological molecules through halogen bonding and electrostatic interactions.
  • Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with target proteins, modulating their function and activity.

Comparative Analysis with Similar Compounds

The following table compares 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Imidazo[1,2-a]pyridineContains an imidazole ring fused with pyridineLacks carboxylic acid; different substitution patterns
Pyrimido[1,2-a]benzimidazoleFused benzimidazole ring structureDistinct chemical properties; no bromination
3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acidSimilar dibromo structure but different ring fusionVariations in biological activity and reactivity

The unique dual bromination and carboxylic acid group of 2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid enhance its reactivity profile compared to other compounds.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against CK2 . These results indicate potent inhibition capabilities that warrant further exploration in vivo.
  • Antiproliferative Effects : Testing against a panel of cancer cell lines revealed that modifications in the structural framework could lead to improved selectivity and potency against specific cancer types .

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